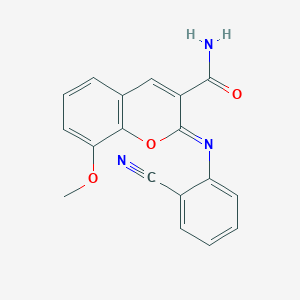

(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with cyanophenyl derivatives . For instance, the catalytic protodeboronation of alkyl boronic esters has been reported . Another method involves the synthesis of pyrrole based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as RHF and DFT (B3LYP and WB97XD) along with the 6-31+G** . These studies often involve the calculation of properties such as the dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies . For instance, cyanoacetylation of amines has been reported, which proceeds via the formation of non-isolable intermediates . Bis(imino)pyridine iron complexes have also been developed as effective metal carbene catalysts for carbene transfer reactions of donor–acceptor diazo compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various methods . These studies often involve the calculation of properties such as the dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties .Aplicaciones Científicas De Investigación

Synthesis Techniques

A notable advancement in the synthesis of chromene derivatives, including compounds structurally related to "(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide," has been achieved through various methods. One such method involves the efficient one-pot domino synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives by acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides. This approach yields up to 92%, showcasing a high-efficiency method for creating chromene derivatives (Gyuris et al., 2011).

Antimicrobial Applications

Research into the antimicrobial properties of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides revealed that some synthesized compounds exhibit antimicrobial activity. This discovery suggests potential applications of these compounds in developing new antimicrobial agents (Ukhov et al., 2021). Additionally, novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands related to chromene derivatives have shown significant antifungal activity, indicating their potential as therapeutic antifungal agents against pathogens like C. albicans and A. niger (Yamgar et al., 2014).

Antitumor Activities

The exploration of 2-imino-2H-chromene-3(N-aryl)carboxamides as potential cytotoxic agents has led to the identification of compounds with potent activity against various human cancer cell lines. Such studies provide a foundation for further research into the antitumor applications of chromene derivatives, aiming to develop new cancer therapies (Gill et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of chromene derivatives contributes to understanding their physical and chemical properties, facilitating the design of compounds with desired biological activities. For example, studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have provided insights into their molecular conformations and potential interactions with biological targets (Reis et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on further exploring the synthesis, properties, and potential applications of “(Z)-2-((2-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide” and similar compounds . For instance, the chloride 3 was obtained also by a three-component one-pot reaction of N-(2-cyanophenyl)-formamide in the present of thionyl chloride and sulfuryl chloride .

Propiedades

IUPAC Name |

2-(2-cyanophenyl)imino-8-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-23-15-8-4-6-11-9-13(17(20)22)18(24-16(11)15)21-14-7-3-2-5-12(14)10-19/h2-9H,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUARZKXZDAQMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C#N)C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2582757.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)